N-[(4-fluorophenyl)-pyrazin-2-ylmethyl]-6-methoxypyridin-3-amine
Description
Reagents: 6-methoxypyridin-3-amine, coupling agent (e.g., EDCI), catalyst (e.g., DMAP)
Conditions: Stirring at room temperature in an organic solvent (e.g., dichloromethane).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Properties
IUPAC Name |
N-[(4-fluorophenyl)-pyrazin-2-ylmethyl]-6-methoxypyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-23-16-7-6-14(10-21-16)22-17(15-11-19-8-9-20-15)12-2-4-13(18)5-3-12/h2-11,17,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKWZWFLSGUJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(C2=CC=C(C=C2)F)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)-pyrazin-2-ylmethyl]-6-methoxypyridin-3-amine typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrazinylmethyl intermediate, which is then coupled with the 4-fluorophenyl group
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Step 1: Synthesis of Pyrazinylmethyl Intermediate
Reagents: Pyrazine, methylating agent (e.g., methyl iodide), base (e.g., potassium carbonate)
Conditions: Reflux in an appropriate solvent (e.g., acetonitrile) for several hours.
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Step 2: Coupling with 4-Fluorophenyl Group
Reagents: 4-fluorobenzyl chloride, pyrazinylmethyl intermediate, base (e.g., sodium hydride)
Conditions: Stirring at room temperature in a polar aprotic solvent (e.g., dimethylformamide).
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)-pyrazin-2-ylmethyl]-6-methoxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., dimethyl sulfoxide).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
N-[(4-fluorophenyl)-pyrazin-2-ylmethyl]-6-methoxypyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)-pyrazin-2-ylmethyl]-6-methoxypyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)-pyrazin-2-ylmethyl]-6-methoxypyridin-3-amine
- N-[(4-bromophenyl)-pyrazin-2-ylmethyl]-6-methoxypyridin-3-amine
- N-[(4-methylphenyl)-pyrazin-2-ylmethyl]-6-methoxypyridin-3-amine
Uniqueness
N-[(4-fluorophenyl)-pyrazin-2-ylmethyl]-6-methoxypyridin-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug development and other applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
